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Compound of Interest

Compound Name: Boc-Tyr(2-Br-Z)-OH

Cat. No.: B558195

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-a-tert-Butoxycarbonyl-O-(2-
bromobenzyloxycarbonyl)-L-tyrosine, commonly abbreviated as Boc-Tyr(2-Br-Z)-OH. It is a
critical amino acid derivative used in solid-phase peptide synthesis (SPPS) for the introduction
of tyrosine residues. This guide covers its chemical structure, physicochemical properties, and
detailed protocols for its synthesis and application in peptide chain elongation.

Chemical Structure and Properties

Boc-Tyr(2-Br-Z)-OH is an L-tyrosine derivative where the a-amino group is protected by a tert-
butyloxycarbonyl (Boc) group, and the phenolic hydroxyl side chain is protected by a 2-
bromobenzyloxycarbonyl (2-Br-Z) group. The Boc group provides temporary protection and is
removed at each cycle of peptide synthesis, while the 2-Br-Z group offers more robust, semi-
permanent protection for the side chain, which is removed during the final cleavage step.

The key advantage of the 2-Br-Z group over simpler protecting groups like benzyl (Bzl) is its
enhanced stability to the moderately acidic conditions (e.g., 50% trifluoroacetic acid in
dichloromethane) used for Boc group removal.[1] This prevents premature deprotection of the
tyrosine side chain, which can lead to undesired side reactions and impurities, especially
during the synthesis of long peptides.[2]

Caption: Chemical structure of Boc-Tyr(2-Br-Z)-OH.
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The quantitative properties of Boc-Tyr(2-Br-Z)-OH are summarized in the table below for easy

reference.
Property Value Reference(s)
Chemical Formula C22H24BrNO~ [3114]
Molecular Weight 494.33 g/mol [31[5]
CAS Number 47689-67-8 [3]14]15]
Appearance White to off-white powder
Melting Point 112-115°C

Optical Rotation (a 25/D)

+6.5t0 +9.5° (c=1in

methanol)
Purity (TLC) >98%
- Clearly soluble in
Solubility _ _
dimethylformamide (DMF)
N-a-t.-Boc-O-2-
Synonyms bromobenzyloxycarbonyl-L-

tyrosine, Boc-Tyr(2-Br-Z)-OH

Experimental Protocols

This section details representative experimental methodologies for the synthesis of Boc-Tyr(2-

Br-Z)-OH and its subsequent use in Boc solid-phase peptide synthesis.

The synthesis is typically a two-step process involving the protection of the a-amino group

followed by the protection of the side-chain hydroxyl group.

Part 1: Synthesis of N-a-Boc-L-tyrosine (Boc-Tyr-OH) This procedure is based on the standard

method for Boc protection of amino acids.[6]

 Dissolution: Dissolve L-tyrosine (1 equivalent) in a mixture of dioxane and water (e.g., 1:1

vIv).
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Basification: Cool the solution to 0°C and add a base such as potassium carbonate (K2COs,
3 equivalents) dissolved in water.[3]

Boc Protection: Add a solution of di-tert-butyl dicarbonate ((Boc)20, 1 equivalent) in dioxane
dropwise to the cooled reaction mixture.

Reaction: Allow the mixture to warm to room temperature and stir overnight.

Work-up: Add water to the reaction mixture and wash with an organic solvent like petroleum
ether to remove unreacted (Boc):20.

Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify to pH 3-4 with a
saturated solution of potassium bisulfate (KHSOa4).[3] Extract the product, Boc-Tyr-OH, into
ethyl acetate (3x).

Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSOa), filter,
and concentrate under reduced pressure to yield Boc-Tyr-OH, which can be used in the next
step without further purification.

Part 2: Synthesis of Boc-Tyr(2-Br-Z)-OH This procedure involves the acylation of the phenolic
hydroxyl group.

Dissolution: Dissolve the Boc-Tyr-OH (1 equivalent) from the previous step in a suitable
solvent such as dimethylformamide (DMF).

Basification: Add a base such as sodium bicarbonate (NaHCOs, 1-1.2 equivalents) to the
solution to deprotonate the phenolic hydroxyl group.

Acylation: Add 2-bromobenzyl chloroformate (1 equivalent) dropwise to the mixture.

Reaction: Stir the reaction mixture at room temperature for several hours or overnight until
the reaction is complete (monitor by TLC or HPLC).

Work-up: Quench the reaction with water and acidify to pH 2-3 with dilute HCI.

Extraction: Extract the product into an organic solvent like ethyl acetate (3x).
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 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate (NazS0Oa), filter, and concentrate under reduced pressure. The crude product can be
purified by column chromatography on silica gel to yield pure Boc-Tyr(2-Br-Z)-OH.

The following is a standard protocol for one cycle of Boc solid-phase peptide synthesis to
couple Boc-Tyr(2-Br-Z)-OH to a growing peptide chain on an acid-stable resin like
Phenylacetamidomethyl (PAM) resin.

o Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes in a
reaction vessel. Drain the solvent.

» Na-Boc Deprotection:

o Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin. Agitate for 2 minutes
and drain.

o Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete
removal of the N-terminal Boc group.[7][8] Drain the TFA solution.

o Washing: Wash the peptide-resin sequentially with DCM (3x), Isopropanol (2x), and DCM
(3x) to remove residual TFA and salts.[8][9]

o Neutralization:

o Treat the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM for 2 minutes
to neutralize the N-terminal ammonium trifluoroacetate salt. Drain the solution.

o Repeat the neutralization step for another 2 minutes.[9]

e Washing: Wash the peptide-resin with DCM (3x) followed by DMF (3x) to remove excess
DIEA and prepare for the coupling step.

e Amino Acid Coupling:

o In a separate vessel, pre-activate Boc-Tyr(2-Br-Z)-OH (3 equivalents relative to resin
loading) by dissolving it with a coupling agent like HBTU (3 eq.) and HOBt (3 eq.) in DMF.
Add DIEA (6 eq.) to begin the activation.
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o Immediately add the activated amino acid solution to the neutralized peptide-resin.

o Agitate the mixture for 1-2 hours at room temperature. Monitor coupling completion using
a qualitative test (e.g., Kaiser test).

e Washing: Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove excess
reagents and byproducts. The resin is now ready for the next deprotection and coupling
cycle.
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Caption: Workflow for one coupling cycle in Boc-SPPS.
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After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all

side-chain protecting groups (including the 2-Br-Z group) are removed simultaneously. This

requires strong acidic conditions.

o Resin Preparation: Thoroughly wash the final peptide-resin with DCM and methanol and dry

it under high vacuum for at least 4 hours.

Cleavage Cocktail: The 2-Br-Z group is labile to strong acids like anhydrous Hydrogen
Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[1][10] A typical "high HF" cleavage
cocktail is prepared.

o Reagents: Anhydrous HF, a scavenger like p-cresol or anisole (to trap carbocations), and
potentially a thiol scavenger like ethanedithiol if sensitive residues are present. Acommon
ratio is HF:p-cresol (9:1 v/v).[10]

Cleavage Reaction:

[¢]

Place the dried peptide-resin in a specialized HF cleavage apparatus.

Cool the reaction vessel to 0°C.

[¢]

[e]

Carefully condense the anhydrous HF into the vessel containing the resin and scavenger.

o

Stir the mixture at 0°C for 1-2 hours.

HF Removal: After the reaction is complete, remove the HF by evaporation under a stream
of dry nitrogen gas.

Peptide Precipitation:

o Wash the remaining resin-peptide mixture with cold diethyl ether to remove the scavenger
and other organic-soluble impurities.

o Extract the crude peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic
acid).

o Filter to remove the resin beads.
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« |solation: Precipitate the crude peptide from the filtrate by adding a large volume of cold
diethyl ether. Collect the peptide pellet by centrifugation.

 Purification: The crude peptide is typically purified using reverse-phase high-performance
liquid chromatography (RP-HPLC).

In summary, Boc-Tyr(2-Br-Z)-OH is a highly valuable building block for Boc-based solid-phase
peptide synthesis. Its key feature, the acid-stable 2-Br-Z side-chain protecting group, minimizes
side reactions during synthesis, leading to higher purity of the final peptide product. The
protocols provided herein offer a robust framework for its synthesis and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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